抗霉素 A3

描述

Purothionin AII is an amidobenzoic acid.

Antimycin A3 is a natural product found in Streptomyces argillaceus with data available.

科学研究应用

抑制光合作用中的电子传递:抗霉素 A3 用作叶绿体中围绕光系统 I 的循环电子传递的抑制剂。它在高浓度下起作用,即使在叶绿体中也会导致次要影响。AA 类化合物 AAL1 和 AAL2 被认为在比this compound 更低的浓度下具有更好的抑制作用,这表明了研究光系统 I 功能的替代研究途径 (Taira 等人,2013)。

杀真菌活性:抗霉素 A(A3 是其组分)具有杀真菌活性。研究发现,抗霉素 A 的所有主要成分(包括 A3)对酿酒酵母表现出相似的杀真菌活性,这与之前关于 A3 具有更高活性的报道相矛盾 (Kluepfel 等人,1970)。

合成应用:this compound 的改进合成方法已经开发出来,说明了其在化学合成中的重要性。这些方法涉及特定衍生物的内酯化等步骤,突出了该化合物在合成化学中的复杂性和重要性 (Aburaki & Kinoshita,1979)。

抗癌研究:this compound 已被研究其在诱导某些细胞类型(如 As4.1 肾小球旁细胞)中凋亡中的作用。这表明其在癌症研究中的潜在应用,特别是关于凋亡机制 (Park 等人,2007)。

抗癌药物开发:一项研究合成了this compound 的多羟基化 18 元类似物,与原始this compound 相比,它对各种癌细胞表现出更强的抗癌活性。这突出了this compound 在开发新型抗癌药物中的作用 (Arsianti 等人,2012)。

抑制癌症中抗凋亡蛋白:this compound 类似物被设计为乳腺癌中抗凋亡 Bcl-2 蛋白的抑制剂。这项研究表明其在靶向癌症治疗中的潜力 (Arsianti 等人,2014)。

作用机制

安全和危害

Antimycin A3 is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing .

未来方向

Antimycin A3 has shown selective cytotoxicity toward cultured A549 human lung epithelial adenocarcinoma cells, in comparison with WI-38 normal human lung fibroblasts . This illustrates one application of the transacylation reaction used in its synthesis . Further efforts to develop therapeutic agents based on the structure of Antimycin A3 could be a promising direction .

生化分析

Biochemical Properties

Antimycin A3 plays a crucial role in biochemical reactions by binding to the Q (inner) site of mitochondrial complex III (cytochrome bc1). This binding inhibits mitochondrial respiration by blocking the electron transport chain, specifically the reduction of ubiquinone to ubiquinol . Antimycin A3 also inhibits ATP-citrate lyase and stimulates the production of reactive oxygen species . In molecular modeling studies, antimycin A3 binds to a mutant form of Bcl-2, indicating its interaction with proteins involved in apoptosis .

Cellular Effects

Antimycin A3 has profound effects on various types of cells and cellular processes. By inhibiting mitochondrial respiration, it disrupts ATP production, leading to a decrease in cellular energy levels . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, antimycin A3 induces the production of reactive oxygen species, which can lead to oxidative stress and subsequent cellular damage . Additionally, it has been shown to affect the translocation of glucose transporter 1 to the plasma membrane in vascular endothelial cells under hypoxic conditions .

Molecular Mechanism

The molecular mechanism of action of antimycin A3 involves its binding to the Qi site of cytochrome c reductase in mitochondrial complex III . This binding inhibits the reduction of ubiquinone to ubiquinol, thereby disrupting the Q-cycle of enzyme turnover and the entire electron transport chain . As a result, ATP production is halted, leading to a cascade of cellular effects. Antimycin A3 also interacts with other biomolecules, such as ATP-citrate lyase and Bcl-2, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of antimycin A3 change over time. The compound is relatively stable, but its inhibitory effects on mitochondrial respiration can lead to long-term cellular dysfunction . Studies have shown that antimycin A3’s binding to complex III is essentially irreversible, meaning its effects persist even after the compound is removed . Over time, cells exposed to antimycin A3 may exhibit increased oxidative stress and damage due to the sustained production of reactive oxygen species .

Dosage Effects in Animal Models

The effects of antimycin A3 vary with different dosages in animal models. At low doses, antimycin A3 effectively inhibits mitochondrial respiration without causing significant toxicity . At higher doses, the compound can induce severe oxidative stress, cellular damage, and even cell death . These toxic effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Antimycin A3 is involved in several metabolic pathways, primarily through its inhibition of mitochondrial complex III . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species . Additionally, antimycin A3 affects the cyclic electron flow in photosynthetic organisms, further illustrating its impact on metabolic processes .

Transport and Distribution

Within cells and tissues, antimycin A3 is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement to specific cellular compartments . The compound’s higher diffusion coefficient in agar suggests it can effectively penetrate cellular membranes . Once inside the cell, antimycin A3 accumulates in mitochondria, where it exerts its inhibitory effects on complex III .

Subcellular Localization

Antimycin A3 primarily localizes to the mitochondria, where it inhibits the electron transport chain . This subcellular localization is crucial for its function, as it allows the compound to directly interact with mitochondrial complex III. Additionally, antimycin A3’s effects on glucose transporter 1 translocation to the plasma membrane under hypoxic conditions highlight its influence on other cellular compartments .

属性

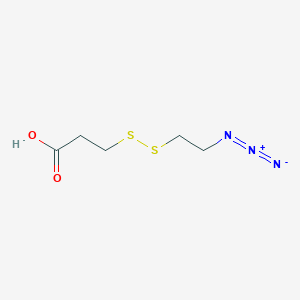

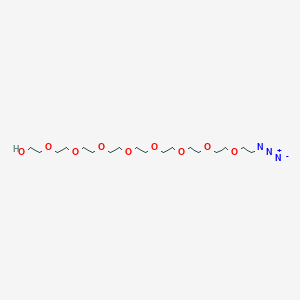

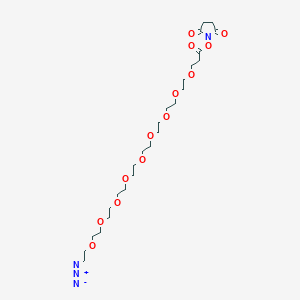

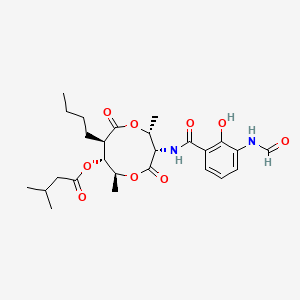

IUPAC Name |

[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEVXUMVNWSNIG-PDPGNHKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037189 | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116095-17-1, 522-70-3, 58239-09-1 | |

| Record name | Antimycin A3b | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimycin A3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Antimycin A3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIMYCIN A3B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Purothionin AII | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。